molecular formula C21H21F3N4O4 B2997949 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1005298-14-5

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2997949
CAS No.: 1005298-14-5
M. Wt: 450.418
InChI Key: IWHQPPCDNPJEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a fused bicyclic core with substituents at key positions:

  • 1-Methyl group: A common modification to modulate metabolic stability.
  • N-(4-(Trifluoromethyl)phenyl)acetamide moiety: The trifluoromethyl (CF₃) group at the para position of the phenyl ring is critical for electronic and steric effects, often enhancing binding affinity in drug-receptor interactions .

Properties

IUPAC Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O4/c1-4-12-10-25-18-16(17(12)32-5-2)19(30)28(20(31)27(18)3)11-15(29)26-14-8-6-13(7-9-14)21(22,23)24/h6-10H,4-5,11H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHQPPCDNPJEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a pyridopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyridopyrimidine core with various substituents that enhance its biological properties. The synthesis typically involves multi-step reactions that incorporate ethoxy and trifluoromethyl groups, which are known to influence pharmacological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyridopyrimidine compounds exhibit significant anticancer activity. For instance, related compounds have shown inhibition of key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and various tyrosine kinases. The incorporation of a trifluoromethyl group has been linked to improved potency and selectivity against cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 (µM)Reference
AnticancerDihydrofolate reductase0.5
AnticancerTyrosine Kinase0.7
AntimicrobialPlasmodium falciparum1.0

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes critical for nucleotide synthesis and cell division. The pyridopyrimidine scaffold is particularly effective in disrupting metabolic pathways in rapidly dividing cells, such as those found in tumors.

Case Studies

Case Study 1: In Vitro Evaluation
In vitro studies utilizing human cancer cell lines demonstrated that the compound significantly inhibited cell growth at low micromolar concentrations. The efficacy was attributed to its ability to interfere with the DHFR enzyme, essential for DNA synthesis .

Case Study 2: In Vivo Efficacy
In vivo studies in murine models indicated that administration of the compound led to a notable reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among related compounds include:

Compound Name / Source Core Structure Substituents Molecular Weight Key Features
Target Compound Pyrido[2,3-d]pyrimidine 5-Ethoxy, 6-ethyl, 1-methyl, N-(4-CF₃-phenyl)acetamide ~464.4* Enhanced lipophilicity from ethyl/ethoxy; para-CF₃ for target binding
Pyrido[2,3-d]pyrimidine 5-Ethoxy, 1-methyl, N-(2-CF₃-phenyl)acetamide (lacks 6-ethyl) 422.4 Ortho-CF₃ may reduce steric accessibility vs. para-CF₃
, Compound 28 Pyrimidine 4-Acetylaminophenyl, 2-fluorobenzyl ~457.5* Fluorinated aromatic groups; acetylated amine for solubility
, Example 83 Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone, isopropoxy 571.2 Larger chromenone substituent; higher MW and MP (302–304°C)
, Compound 5.15 Dihydropyrimidine Thioether linkage, phenoxy-phenyl ~377.4* Thio group reduces polarity vs. oxygen; MP 224–226°C

*Calculated based on molecular formulas.

Physicochemical Properties

  • In contrast, bulkier substituents (e.g., ’s chromenone) increase MP significantly (302–304°C) . Thioether-containing compounds () exhibit lower MPs (224–226°C) due to reduced polarity .
  • The para-CF₃ group’s strong electron-withdrawing effect may improve solubility in organic solvents .

Pharmacological and ADMET Considerations

  • Bioactivity: Pyrido[2,3-d]pyrimidines (target and ) are often explored as kinase inhibitors. The 6-ethyl group in the target compound may enhance hydrophobic interactions in enzyme binding pockets . Pyrazolo-pyrimidines () with chromenone substituents are associated with anti-cancer activity but face challenges in bioavailability due to high MW .
  • Metabolic Stability: Methyl groups (e.g., 1-methyl in the target) generally reduce oxidative metabolism, extending half-life compared to unmethylated analogues .
  • Toxicity :

    • Trifluoromethyl groups (target, ) are metabolically inert, reducing toxic metabolite formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.